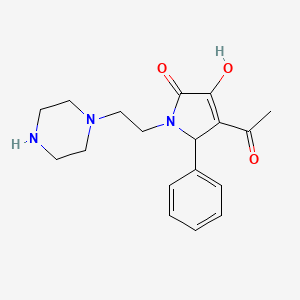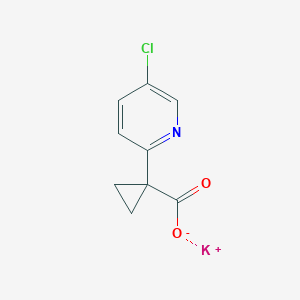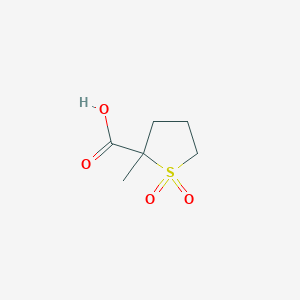![molecular formula C19H16N2O4 B2625113 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione CAS No. 898419-02-8](/img/structure/B2625113.png)
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione, also known as BDP, is a chemical compound that has been extensively studied for its biochemical and physiological effects. BDP is a pyrazine derivative that contains a benzodioxole ring and a methylphenyl group. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to inhibit the activation of nuclear factor-kappaB (NF-kB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have antioxidant properties by scavenging reactive oxygen species (ROS) and reducing oxidative stress. Additionally, this compound has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. This compound is also soluble in both water and organic solvents, which makes it suitable for a wide range of experimental conditions. However, one limitation of this compound is its low bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on 1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione. One area of interest is the development of more efficient synthesis methods for this compound and its derivatives. Another area of interest is the investigation of the potential use of this compound as a photosensitizer in photodynamic therapy. Additionally, further research is needed to elucidate the mechanism of action of this compound and its derivatives, particularly with regard to their effects on signaling pathways and enzyme activity. Finally, the potential use of this compound as a drug candidate for the treatment of various diseases should be further explored.
合成法
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione can be synthesized using different methods, including the reaction of 1,3-benzodioxole with 4-methylbenzyl bromide and pyrazine-2,3-dione in the presence of a base. Another method involves the reaction of 1,3-benzodioxole with 4-methylbenzylamine and pyrazine-2,3-dione in the presence of a catalyst. These methods have been optimized to achieve high yields of this compound with good purity.
科学的研究の応用
1-(1,3-Benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione has been widely used in scientific research due to its unique properties. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-2-4-14(5-3-13)11-20-8-9-21(19(23)18(20)22)15-6-7-16-17(10-15)25-12-24-16/h2-10H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSCFNWMSWVLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CN(C(=O)C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1H-1,2,4-triazol-5-yl)methanone](/img/structure/B2625031.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2625033.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2625034.png)


![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2625041.png)
![N-methyl-N-phenyl-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2625042.png)
![[2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans](/img/no-structure.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-2-fluorobenzamide](/img/structure/B2625044.png)
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625046.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2625049.png)

